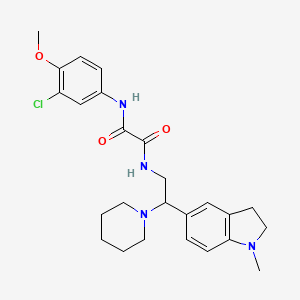

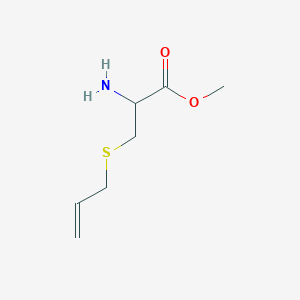

![molecular formula C15H11FN2OS2 B2805487 2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide CAS No. 312510-91-1](/img/structure/B2805487.png)

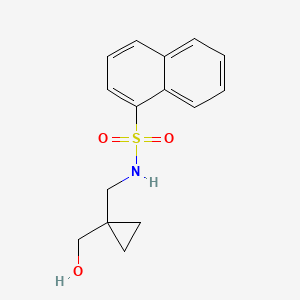

2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide” is a chemical compound with the molecular formula C15H11FN2OS2 . It has an average mass of 318.389 Da and a monoisotopic mass of 318.029694 Da .

Synthesis Analysis

The synthesis of this compound has been achieved through the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride . This heterocyclic amide was used as a strategic intermediate for the preparation of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray structural and theoretical studies . Theoretical studies of the prototropy process and the Fries rearrangement were carried out by density functional theory (DFT) calculations .Chemical Reactions Analysis

The compound undergoes a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Theoretical studies of the prototropy process and the Fries rearrangement were carried out by DFT calculations .Aplicaciones Científicas De Investigación

Catalyst- and Solvent-Free Synthesis

One study details a catalyst- and solvent-free synthesis of related benzothiazole compounds, highlighting an efficient approach for regioselective synthesis using microwave-assisted Fries rearrangement. This process involves the transformation of heterocyclic amides into strategic intermediates for further chemical modifications, supported by theoretical studies using density functional theory (DFT) calculations. This synthesis route is noteworthy for its environmental friendliness and potential in creating compounds with various applications, including medicinal chemistry and materials science (Moreno-Fuquen et al., 2019).

Biological and Pharmacological Screening

Several derivatives of benzothiazoles, including those with fluoro substituents, have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The identity of these compounds was confirmed through spectral data, and their biological activities were evaluated, revealing their potential as therapeutic agents (Patel et al., 2009).

Antimicrobial Activity

Research on novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one compounds has shown promising antimicrobial activity. This study underscores the therapeutic potential of fluorobenzothiazole derivatives, supporting their development as potent biodynamic agents against various microbial strains (Jagtap et al., 2010).

Synthesis and Characterization of Pyrazole Analogues

The synthesis of benzothiazoles and pyrazole derivatives, which have shown significant pharmacological activity, represents another area of application. This research includes the creation of pyrazol-5-ol derivatives with varying functional groups, characterized through spectral data and evaluated for antimicrobial and antioxidant activities, indicating the versatility of benzothiazole compounds in developing new therapeutic agents (Raparla et al., 2013).

Antitumor Properties

Fluorinated benzothiazoles have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds exhibit potent in vitro cytotoxicity in specific human breast and prostate cancer cell lines, highlighting their potential as antitumor agents. The study provides a foundation for further pharmaceutical development of benzothiazole derivatives as cancer therapeutics (Hutchinson et al., 2001).

Propiedades

IUPAC Name |

2-fluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-20-15-18-12-7-6-9(8-13(12)21-15)17-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXWJSHMPRHLIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2805406.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2805408.png)

![2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2805411.png)

![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)

![N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2805421.png)